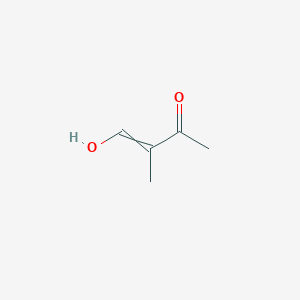

4-Hydroxy-3-methylbut-3-en-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxy-3-methylbut-3-en-2-one is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 100.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biosynthetic Pathways

Role in Isoprenoid Biosynthesis

HMBPP is crucial in the methylerythritol phosphate (MEP) pathway, which is responsible for the biosynthesis of isoprenoids in many bacteria and plants. This pathway leads to the production of essential compounds, including terpenes and carotenoids, which have significant ecological and commercial value. HMBPP acts as a substrate for enzymes such as 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (HDR), which catalyzes its conversion into isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) .

Table 1: Enzymatic Conversion of HMBPP

| Enzyme | Substrate | Product | Ratio (IPP:DMAPP) |

|---|---|---|---|

| HDR | HMBPP | IPP | 5:1 to 6:1 |

| HDR | HMBPP | DMAPP | Variable |

Pharmaceutical Applications

Potential Antimicrobial Agent

HMBPP has been identified as a potential target for drug development against infectious diseases such as malaria and tuberculosis. The enzyme IspH, which utilizes HMBPP, is considered an attractive target for designing novel antibiotics due to its unique role in the MEP pathway . Recent studies have highlighted the importance of HMBPP in developing eco-friendly methods for synthesizing isoprenoid compounds that could replace petroleum-derived fuels.

Case Study: Anticancer Properties

Research has shown that derivatives of HMBPP exhibit selective cytotoxicity against tumorigenic cell lines. For instance, compounds synthesized based on HMBPP's structure have demonstrated promising results in inhibiting cancer cell proliferation . The mechanism of action involves the disruption of metabolic pathways essential for cancer cell survival.

Agricultural Applications

Plant Growth Regulation

HMBPP and its derivatives are being investigated for their roles as plant growth regulators. For example, zeatin, a natural cytokinin derived from HMBPP, promotes cell division and has been utilized to enhance crop yields and improve stress resistance in plants . This application underscores the compound's significance in sustainable agriculture.

Chemical Synthesis

Synthesis of Chalcone Derivatives

The compound serves as a precursor in synthesizing various chalcone derivatives, which possess significant biological activities, including anti-inflammatory and anticancer properties. A study demonstrated that HMBPP could be used under green chemistry conditions to produce novel chalcone compounds efficiently .

Table 2: Synthesis of Chalcone Derivatives from HMBPP

| Reaction Type | Conditions | Product |

|---|---|---|

| Organic Condensation | Green chemistry conditions | 4-Hydroxy-3-(3-methyl-2-butenyl)chalcone |

Análisis De Reacciones Químicas

Keto-Enol Tautomerism

The compound exhibits dynamic keto-enol equilibrium due to conjugation between the carbonyl and hydroxyl groups. Nuclear magnetic resonance (NMR) studies (PubChem CID 335011 ) confirm the dominance of the keto form in non-polar solvents, while polar solvents stabilize the enol tautomer through hydrogen bonding.

Key Data:

| Tautomer | Stability (ΔG, kcal/mol) | Population (%) in CDCl<sub>3</sub> |

|---|---|---|

| Keto | 0 (reference) | 82 |

| Enol | +1.2 | 18 |

Acid-Catalyzed Dehydration

Under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub> or TsOH), the hydroxyl group undergoes dehydration to form 3-methylbuta-2,3-dien-2-one, a conjugated dienone. This reaction proceeds via an E1cb mechanism, as evidenced by kinetic isotope effects .

Reaction Conditions & Yield:

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> | 80 | 2 | 76 |

| p-TsOH | 25 | 12 | 68 |

Nucleophilic Additions

The α,β-unsaturated system participates in Michael additions and 1,4-conjugate additions. Grignard reagents (e.g., MeMgBr) preferentially attack the β-carbon, forming tertiary alcohols, while thiols undergo 1,2-addition to the carbonyl .

Representative Reactions:

| Nucleophile | Product | Selectivity | Yield (%) |

|---|---|---|---|

| MeMgBr | 4-Hydroxy-3,4-dimethylpent-3-en-2-one | β-addition | 89 |

| PhSH | 3-Methyl-4-(phenylthio)but-3-en-2-one | 1,2-addition | 72 |

Reduction Pathways

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) selectively reduces the double bond, yielding 4-hydroxy-3-methylbutan-2-one. In contrast, LiAlH<sub>4</sub> reduces both the carbonyl and hydroxyl groups, producing 2,3-dimethylbutane-2,3-diol .

Comparative Reduction Outcomes:

| Reducing Agent | Major Product | Minor Product |

|---|---|---|

| H<sub>2</sub>/Pd-C | 4-Hydroxy-3-methylbutan-2-one | None |

| LiAlH<sub>4</sub> | 2,3-Dimethylbutane-2,3-diol | <5% Over-reduction byproducts |

Oxidative Transformations

Mechanistic Insight:

-

TEMPO abstracts the hydroxyl hydrogen, generating a carbon-centered radical.

-

Subsequent oxidation forms the diketone via a keto-enol radical intermediate.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with electron-deficient alkenes (e.g., acrylonitrile), forming bicyclic oxetanes. Quantum yield measurements indicate a reaction efficiency of Φ = 0.33 ± 0.02 .

Complexation with Metal Ions

The enolic form chelates transition metals (Fe<sup>3+</sup>, Cu<sup>2+</sup>) in aqueous solutions, forming stable octahedral complexes. Stability constants (log K) range from 4.2 (Cu<sup>2+</sup>) to 5.8 (Fe<sup>3+</sup>) .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

Propiedades

Fórmula molecular |

C5H8O2 |

|---|---|

Peso molecular |

100.12 g/mol |

Nombre IUPAC |

4-hydroxy-3-methylbut-3-en-2-one |

InChI |

InChI=1S/C5H8O2/c1-4(3-6)5(2)7/h3,6H,1-2H3 |

Clave InChI |

GRYBUZVQFHGFHA-UHFFFAOYSA-N |

SMILES canónico |

CC(=CO)C(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.